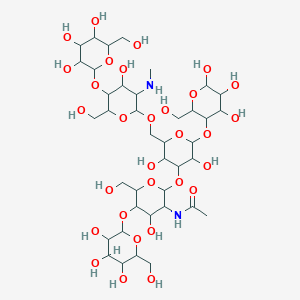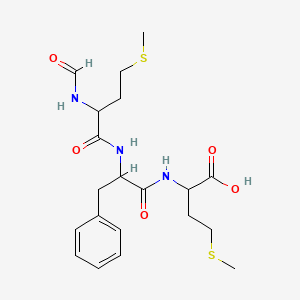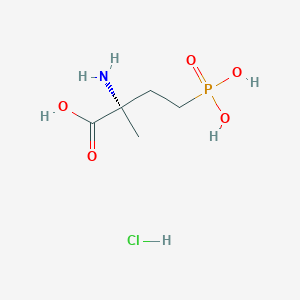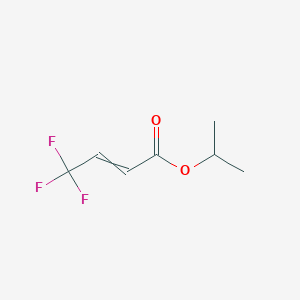
Lacto-N-neohexaose (LNnH)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lacto-N-neohexaose is a human milk oligosaccharide composed of six monosaccharide units. It is a type of complex carbohydrate found in human milk and plays a crucial role in the development of the infant gut microbiome and immune system. This compound is known for its prebiotic properties, promoting the growth of beneficial bacteria in the gut.
Preparation Methods
Synthetic Routes and Reaction Conditions: The chemical synthesis of lacto-N-neohexaose involves a convergent synthetic strategy. This method carefully refines reaction conditions and donor-acceptor combinations to minimize side reactions and achieve high yields in all glycosylation steps . The synthesis typically starts with the preparation of smaller oligosaccharide units, which are then linked together to form the final hexasaccharide structure.
Industrial Production Methods: Industrial production of lacto-N-neohexaose can be achieved through metabolic engineering of microorganisms such as Escherichia coli. By expressing specific glycosyltransferases and optimizing the metabolic pathways, high yields of lacto-N-neohexaose can be produced . This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Lacto-N-neohexaose can undergo various chemical reactions, including glycosylation, fucosylation, and sialylation. These reactions are essential for modifying the oligosaccharide structure and enhancing its biological functions.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of lacto-N-neohexaose include glycosyl donors, glycosyl acceptors, and specific enzymes such as glycosyltransferases. Reaction conditions typically involve controlled pH, temperature, and the presence of metal ions like manganese (II) chloride .
Major Products Formed: The major products formed from these reactions include various fucosylated and sialylated derivatives of lacto-N-neohexaose. These derivatives have enhanced biological activities and are used in various research applications.
Scientific Research Applications
Lacto-N-neohexaose has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying glycosylation reactions and carbohydrate synthesis. In biology, it plays a crucial role in understanding the interactions between human milk oligosaccharides and gut microbiota. In medicine, lacto-N-neohexaose is studied for its potential therapeutic effects, including its role in preventing infections and modulating the immune system. In the industry, it is used in the formulation of infant formulas and functional foods to mimic the beneficial effects of human milk .
Mechanism of Action
The mechanism of action of lacto-N-neohexaose involves its interaction with specific receptors and enzymes in the gut. It serves as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli. These bacteria, in turn, produce short-chain fatty acids and other metabolites that support gut health and immune function. Additionally, lacto-N-neohexaose can inhibit the adhesion of pathogenic bacteria to the gut lining, thereby preventing infections .
Comparison with Similar Compounds
Lacto-N-neohexaose is similar to other human milk oligosaccharides such as lacto-N-tetraose and lacto-N-neotetraose. its unique hexasaccharide structure provides distinct biological functions and benefits. Unlike lacto-N-tetraose, which has four monosaccharide units, lacto-N-neohexaose has six units, allowing for more complex interactions with gut microbiota and immune cells .
List of Similar Compounds:- Lacto-N-tetraose
- Lacto-N-neotetraose
- Lacto-N-hexaose
- Difucosyllacto-N-hexose
Lacto-N-neohexaose stands out due to its specific structure and the unique benefits it provides in promoting gut health and immune function.
Properties
Molecular Formula |
C39H68N2O30 |
|---|---|
Molecular Weight |
1045.0 g/mol |
IUPAC Name |
N-[2-[3,5-dihydroxy-2-[[4-hydroxy-6-(hydroxymethyl)-3-(methylamino)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C39H68N2O30/c1-9(47)41-17-22(52)31(69-38-28(58)24(54)19(49)11(4-43)64-38)14(7-46)66-36(17)71-33-20(50)15(67-39(29(33)59)70-32-12(5-44)62-34(60)26(56)25(32)55)8-61-35-16(40-2)21(51)30(13(6-45)65-35)68-37-27(57)23(53)18(48)10(3-42)63-37/h10-40,42-46,48-60H,3-8H2,1-2H3,(H,41,47) |
InChI Key |
NUWXPVRSEMKSHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC)O)CO)OC6C(C(C(C(O6)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid](/img/structure/B15089193.png)


![[[5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15089217.png)




![[[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl][(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]met](/img/structure/B15089247.png)

![(2S)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B15089264.png)



